molecular formula C12H15N3O B8530145 5-Methoxy-2-(piperazin-1-yl)benzonitrile

5-Methoxy-2-(piperazin-1-yl)benzonitrile

Cat. No.: B8530145
M. Wt: 217.27 g/mol
InChI Key: MJMZNNIAOIVSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(piperazin-1-yl)benzonitrile is a chemical compound of significant interest in medicinal chemistry research, particularly within the phenylpiperazine class. Piperazine derivatives are privileged structures in drug discovery, frequently employed as building blocks for the synthesis of novel bioactive molecules due to their versatile structural and pharmacological properties . Compounds sharing this core pharmacophore have been extensively investigated as high-affinity and selective ligands for dopamine receptor subtypes, showing promise as research tools in neuropsychiatric disorders . For instance, research indicates that 2-methoxyphenyl piperazine derivatives can exhibit nanomolar affinity for the dopamine D3 receptor and demonstrate high selectivity over other receptor subtypes, making them valuable for studying addiction, Parkinson's disease, and other central nervous system conditions . The molecular structure, featuring the piperazine ring linked to a benzonitrile group with a methoxy substituent, provides a key framework for exploring structure-activity relationships (SAR) and optimizing physical properties for desired biological activity and blood-brain barrier penetration . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety information, including relevant Hazard and Precautionary statements, should be consulted prior to use.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-methoxy-2-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C12H15N3O/c1-16-11-2-3-12(10(8-11)9-13)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI Key

MJMZNNIAOIVSKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCNCC2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogues of 5-Methoxy-2-(piperazin-1-yl)benzonitrile, highlighting variations in substituents and their impact on biological activity:

Compound Name Structural Variation Molecular Weight (g/mol) Biological Activity Key Findings Reference
This compound 5-methoxy, 2-piperazine, benzonitrile ~273.3 AMPK activation, mGlu5 modulation Core scaffold with balanced solubility and receptor binding .
4-[(4-{5-[(4-Methoxypiperidin-4-yl)methoxy]-3-methylpyridine-2-carbonyl}piperazin-1-yl)methyl]benzonitrile (24) 4-methoxypiperidin-4-yl methoxy, 3-methylpyridine 369 (M+H)+ Indirect AMPK activation Enhanced kinase activation due to extended hydrophobic interactions .
4-({4-[5-({1-[(6-Ethoxypyridin-3-yl)methyl]-4-methoxypiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile (26a) 6-ethoxypyridine-substituted piperidine, 3-methylpyridine N/A AMPK activation Improved metabolic stability and oral bioavailability compared to 24 .
3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile (5j) 3-benzonitrile, 1-aminophthalazine substitution 335.3 C1s inhibition Moderate potency (IC50 ~100 nM) with selectivity over related proteases .
VU0364289 (2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile) 2-benzonitrile, 4-(2-(benzyloxy)acetyl)piperazine 351.4 mGlu5 positive allosteric modulation High cooperativity (α = 3.5) and efficacy in preclinical models of cognition enhancement .
3-(4-(2-(4,4-Diethyl-5-oxotetrahydrofuran-2-yl)ethyl)piperazin-1-yl)benzonitrile (9l) 3-benzonitrile, γ-butyrolactone substitution 356.2 Sigma-2 receptor binding High affinity (Ki = 12 nM) with CNS penetration potential .
(Z)-5-Bromo-2-((4-(4-(2-chloroethyl)piperazin-1-yl)-5H-1,2,3-dithiazol-5-ylidene)amino)benzonitrile (151) 5-bromo, 1,2,3-dithiazole scaffold ~450.3 Anticancer (MCF7 IC50 = 8.0 µM) Broad-spectrum activity but associated with cytotoxicity .

Key Trends in Structure-Activity Relationships (SAR)

Substituent Position on the Aromatic Ring :

  • The 5-methoxy group in this compound enhances metabolic stability compared to unsubstituted analogues (e.g., 4-(piperazin-1-yl)benzonitrile) .
  • Nitrile placement at the 2-position (vs. 3- or 4-) optimizes steric compatibility with target binding pockets, as seen in mGlu5 modulators .

Piperazine Modifications :

  • Hydrophobic Extensions : Compounds like 24 and 26a incorporate methoxypiperidine or pyridine-methylpiperidine extensions, improving AMPK activation via enhanced hydrophobic interactions .
  • Electron-Withdrawing Groups : Fluorine substitution (e.g., in 25 ) increases electronic density on the piperazine, altering binding kinetics .

Biological Activity Correlations :

  • mGlu5 Modulators : N-Aryl piperazines (e.g., VU0364289) exhibit high cooperativity due to benzyloxyacetyl groups, whereas methoxy substitution favors kinase targeting .
  • Anticancer Activity : Dithiazole-containing analogues (e.g., 151 ) show potent cytotoxicity but lack clear SAR trends, suggesting multiple mechanisms .

Pharmacokinetic and Physicochemical Comparisons

  • Solubility : this compound exhibits moderate aqueous solubility (logP ~2.5), superior to lipophilic derivatives like 9l (logP ~3.8) .
  • Metabolic Stability : Ethoxy-pyridine substitutions (e.g., 26a ) reduce CYP450-mediated oxidation compared to methoxy derivatives .
  • Brain Penetration : Gamma-butyrolactone derivatives (e.g., 9l ) demonstrate favorable blood-brain barrier permeability, critical for CNS targets .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Methoxy-2-(piperazin-1-yl)benzonitrile?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. Key steps include:

  • Coupling Piperazine Derivatives: React 5-methoxy-2-fluorobenzonitrile with piperazine in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux, using a base like K₂CO₃ to deprotonate piperazine .
  • Optimizing Yield: Evidence suggests maintaining anhydrous conditions and temperatures between 80–100°C for 12–24 hours improves yields . Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves molecular geometry and confirms substituent positions, as demonstrated in structurally analogous nitroaniline and methoxybenzoate derivatives .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to identify methoxy (-OCH₃), benzonitrile (C≡N), and piperazine proton environments. Note: Aromatic protons may show splitting due to steric effects .
  • HPLC-MS: Validate purity and molecular weight, especially if commercial sources lack analytical data .

Q. How can researchers screen the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Target Selection: Prioritize enzymes with known interactions with benzonitrile derivatives, such as xanthine oxidase or kinases .
  • In Vitro Assays: Use fluorescence-based or colorimetric assays (e.g., uric acid formation inhibition for xanthine oxidase) with positive controls (e.g., allopurinol). Adjust concentrations in the μM–mM range .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Modify Substituents: Introduce electron-withdrawing/donating groups (e.g., halogens, methyl) at the methoxy or piperazine positions. Compare IC₅₀ values in enzyme assays .
  • Stereochemical Probes: Synthesize enantiomers (if applicable) using chiral catalysts or resolution techniques. Test for differences in target binding .
  • Computational Modeling: Perform docking studies with target enzymes (e.g., AMP-activated protein kinase) to predict binding affinities .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Impurity Analysis: Use preparative HPLC to isolate byproducts and identify structures via MS/MS. Common impurities may arise from incomplete substitution or solvent adducts .
  • Dynamic Effects: Investigate tautomerism or conformational flexibility using variable-temperature NMR. For example, piperazine ring puckering can cause splitting .

Q. What strategies mitigate challenges in pharmacokinetic profiling (e.g., low solubility or metabolic instability)?

Methodological Answer:

  • Solubility Enhancement: Formulate with cyclodextrins or PEG-based excipients. Test solubility in simulated physiological buffers .
  • Metabolic Stability Assays: Incubate with liver microsomes and monitor degradation via LC-MS. Introduce metabolically stable groups (e.g., deuterated methoxy) to slow CYP450-mediated oxidation .

Q. How can researchers address analytical challenges in detecting trace impurities or degradation products?

Methodological Answer:

  • Advanced Chromatography: Use UPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution separation .
  • For Volatile Byproducts: Employ headspace GC-MS to detect low-molecular-weight impurities (e.g., residual solvents) .

Data Contradiction & Validation

Q. How to validate conflicting bioactivity data across different assay platforms?

Methodological Answer:

  • Cross-Platform Calibration: Run parallel assays (e.g., fluorescence vs. radiometric) using standardized controls.
  • Statistical Analysis: Apply Bland-Altman plots or Cohen’s κ to quantify inter-method agreement .

Q. What protocols ensure reproducibility in crystallization for structural studies?

Methodological Answer:

  • Solvent Screening: Use vapor diffusion with mixed solvents (e.g., ethanol/water) to optimize crystal growth .
  • Cryoprotection: Soak crystals in glycerol-containing buffer before X-ray data collection to prevent ice formation .

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